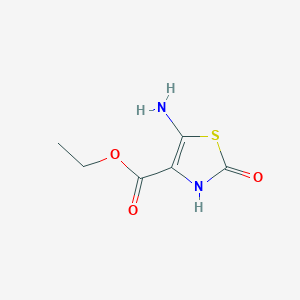
2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride
Vue d'ensemble
Description
2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl3N2O and its molecular weight is 299.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
A study by (Kanumuri Ramesh Reddy et al., 2013) introduces a molecular design incorporating spiro-piperidine units in synthetic bacteriochlorins. This approach allows for the suppression of adventitious dehydrogenation and enables tailoring through nitrogen derivatization, without significantly altering decay pathways of the bacteriochlorin's singlet excited state. This study highlights the utility of piperidine motifs in modifying chemical entities for desired spectral and physical properties.
Potential Biological Activities
Research on pyridine derivatives, as reported by (E. A. Bakhite et al., 2014), investigates their insecticidal activities. This demonstrates the potential of pyridine compounds, possibly including those with piperidinyl substituents, in developing novel insecticides. The modification of the pyridine core and the introduction of nitrogen-containing rings such as piperidine could influence biological activity.
Chemical Synthesis
A synthesis approach for related compounds is demonstrated by (Shen Li, 2012), where 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, is synthesized. This method involves chlorination and subsequent condensation with piperidine, showcasing a potential pathway for synthesizing 2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride.
Molecular Modeling and Drug Design
Studies such as those by (A. Koren et al., 1998) on the synthesis and binding of pyridine analogues to nicotinic acetylcholine receptors suggest the relevance of pyridine and piperidine derivatives in the development of ligands for neurological receptors. These findings could imply potential applications of this compound in neurological research or drug development.
Propriétés
IUPAC Name |
2-chloro-5-(piperidin-3-yloxymethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-14-11)8-15-10-2-1-5-13-7-10;;/h3-4,6,10,13H,1-2,5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXHLPXQWICEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671506 | |
| Record name | 2-Chloro-5-{[(piperidin-3-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-77-6 | |
| Record name | 2-Chloro-5-{[(piperidin-3-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


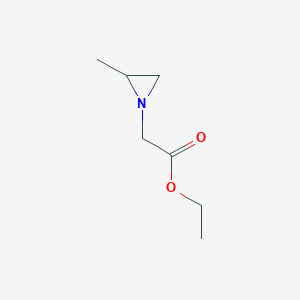
![1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1500875.png)
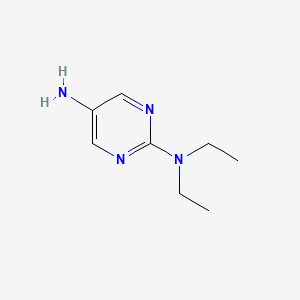
![5-[(Cyanomethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1500878.png)

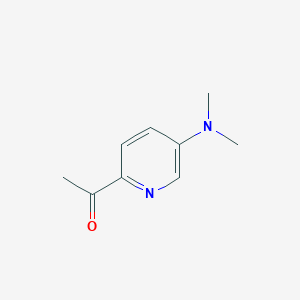
![N-[4-(Diethylamino)phenyl]cyclobutanecarboxamide](/img/structure/B1500888.png)


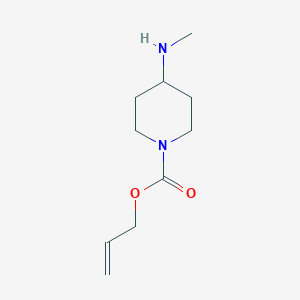
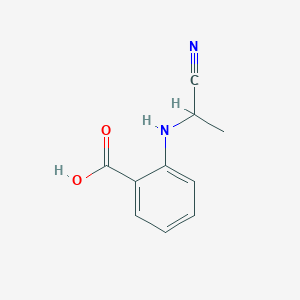
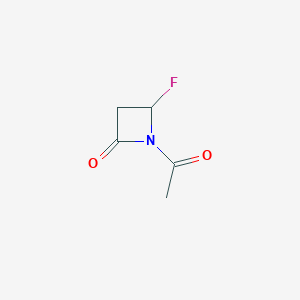
![1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol](/img/structure/B1500899.png)
